(3aS,6R,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol
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Overview
Description
(3aS,6R,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol is a biochemical reagent used in various scientific research fields. It is a derivative of D-mannose, a simple sugar, and is often used as a protective group in carbohydrate chemistry . The compound has the molecular formula C12H20O6 and is known for its stability and reactivity in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,6R,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol typically involves the reaction of D-mannose with acetone in the presence of an acid catalyst. This process forms the isopropylidene groups at the 2,3 and 5,6 positions of the mannofuranose ring . The reaction is usually carried out under mild conditions, with the temperature maintained at room temperature and the reaction time varying from a few hours to overnight .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity . The product is then purified using techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
(3aS,6R,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions . The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
(3aS,6R,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol is widely used in scientific research due to its versatility and stability. Some of its applications include:
Mechanism of Action
The mechanism of action of (3aS,6R,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol involves its interaction with specific molecular targets and pathways. It acts as a protective group, preventing unwanted reactions during chemical synthesis. In biological systems, it can inhibit certain enzymes and pathways, making it useful in studying enzyme kinetics and metabolic processes .
Comparison with Similar Compounds
(3aS,6R,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol is unique due to its specific isopropylidene groups and stability. Similar compounds include:
2,34,5-Di-O-isopropylidene-D-mannofuranose: Differing in the position of the isopropylidene groups.
2,35,6-Di-O-isopropylidene-D-glucofuranose: A similar compound with a different sugar base.
These compounds share similar properties but differ in their reactivity and applications, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C₁₂H₂₀O₆ |
---|---|
Molecular Weight |
260.28 |
Synonyms |
2,3:5,6-Bis-O-(1-methylethylidene)-D-mannofuranose; NSC 89873; |
Origin of Product |
United States |
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